5-cyclopropyl-1-propyl-1H-pyrazole

Lipophilicity Drug design Permeability

5-Cyclopropyl-1-propyl-1H-pyrazole (CAS 1170857-24-5) is a disubstituted pyrazole with a cyclopropyl group at C5 and an n-propyl chain at N1. It has a molecular weight of 150.22 Da, molecular formula C₉H₁₄N₂, a computed XLogP3 of 1.6, and a topological polar surface area (tPSA) of 17.8 Ų.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
Cat. No. B7810723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-1-propyl-1H-pyrazole
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCCN1C(=CC=N1)C2CC2
InChIInChI=1S/C9H14N2/c1-2-7-11-9(5-6-10-11)8-3-4-8/h5-6,8H,2-4,7H2,1H3
InChIKeyNNCRLDCJMHATEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-1-propyl-1H-pyrazole (CAS 1170857-24-5): Physicochemical Profile and Scaffold Classification


5-Cyclopropyl-1-propyl-1H-pyrazole (CAS 1170857-24-5) is a disubstituted pyrazole with a cyclopropyl group at C5 and an n-propyl chain at N1 . It has a molecular weight of 150.22 Da, molecular formula C₉H₁₄N₂, a computed XLogP3 of 1.6, and a topological polar surface area (tPSA) of 17.8 Ų . The compound belongs to the 5-cyclopropyl-1H-pyrazole scaffold class, which is a privileged pharmacophore in kinase inhibitor development—exemplified by the CDK2 inhibitor PNU-292137 (IC₅₀ = 37 nM) [1] and the selective CDK12/13 inhibitor patent family (WO2020202001A1) [2]—and in NHE-1 inhibition, as demonstrated by zoniporide (IC₅₀ = 14 nM) [3]. The compound is supplied as a research chemical building block with typical purities ≥95% .

Why 5-Cyclopropyl-1-propyl-1H-pyrazole Cannot Be Replaced by a Generic In-Class Analog


Pyrazole derivatives cannot be treated as interchangeable commodities because the precise regiochemistry and substitution pattern—specifically, which nitrogen bears the alkyl chain (N1 vs. N2 tautomeric control) and whether the cyclopropyl group resides at C3 or C5—governs both downstream synthetic accessibility and pharmacophoric presentation . The N1-propyl group in 5-cyclopropyl-1-propyl-1H-pyrazole eliminates the N–H hydrogen bond donor present in the parent 5-cyclopropyl-1H-pyrazole, altering hydrogen-bonding capacity, lipophilicity (XLogP3 shift from ~0.8 to 1.6), and membrane permeability . Furthermore, the 5-cyclopropyl (vs. 3-cyclopropyl) regioisomer orients the cyclopropyl ring adjacent to the N1 substituent, which affects steric environment and metalation/functionalization selectivity during further elaboration . Substituting with the N-methyl analog (XLogP3 ~1.3) or the unsubstituted NH parent (XLogP3 ~0.8) changes both physicochemical properties and the synthetic handle available for derivatization [1]. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 5-Cyclopropyl-1-propyl-1H-pyrazole vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: N1-Propyl vs. N1-H Pyrazole

5-Cyclopropyl-1-propyl-1H-pyrazole exhibits an XLogP3 of 1.6, compared to an XlogP of 0.8 for the N-unsubstituted parent 5-cyclopropyl-1H-pyrazole . This ~0.8 log unit increase reflects the addition of the three-carbon n-propyl chain, which substantially enhances lipophilicity and is expected to improve passive membrane permeability . For users requiring a pyrazole building block with balanced lipophilicity for CNS or cellular penetration, the N1-propyl derivative provides a measurable advantage over the NH parent.

Lipophilicity Drug design Permeability

Hydrogen Bond Donor Capacity: N1-Propyl vs. N1-H Pyrazole

5-Cyclopropyl-1-propyl-1H-pyrazole has zero hydrogen bond donor (HBD) count, in contrast to 5-cyclopropyl-1H-pyrazole, which possesses one N–H donor . The elimination of the HBD reduces topological polar surface area from 28.7 Ų (NH parent) to 17.8 Ų (N1-propyl) , a parameter inversely correlated with blood-brain barrier penetration in drug discovery [1]. For procurement decisions, this means the N1-propyl derivative presents a fundamentally different H-bond pharmacophore that cannot be mimicked by the NH parent.

H-bonding Pharmacokinetics Scaffold design

Regioisomeric Differentiation: C5-Cyclopropyl vs. C3-Cyclopropyl Pyrazole

5-Cyclopropyl-1-propyl-1H-pyrazole (CAS 1170857-24-5) is the regioisomer of 3-cyclopropyl-1-propyl-1H-pyrazole (CAS 1170291-25-4) . Although both share identical molecular formula (C₉H₁₄N₂), MW (150.22), XLogP3 (1.6), and tPSA (17.8 Ų) , the cyclopropyl position determines the electronic environment of the pyrazole ring. In the C5-regioisomer, the cyclopropyl group is adjacent to the N1-propyl chain, creating a distinct steric and electronic profile vs. the C3-regioisomer where the cyclopropyl is distal to N1 . This regiochemical difference influences metalation sites for further functionalization: C5-substituted pyrazoles undergo directed lithiation at C4, whereas C3-substituted analogs preferentially lithiate at C5 [1]. The regioisomers are separable synthetic products; the C5-regioisomer is typically favored under thermodynamic cyclocondensation conditions .

Regiochemistry Scaffold diversification Synthetic utility

N1-Alkyl Chain Length Differentiation: Propyl vs. Methyl

5-Cyclopropyl-1-propyl-1H-pyrazole (XLogP3 = 1.6) differs from 5-cyclopropyl-1-methyl-1H-pyrazole (LogP = 1.30) by approximately 0.3 log units in lipophilicity [1]. The propyl chain (3 carbons) vs. methyl (1 carbon) provides additional hydrophobic surface area and conformational flexibility (3 rotatable bonds vs. 1 for the N-methyl side chain) [1]. The molecular weight increases from 122.17 Da (methyl analog) to 150.22 Da (propyl analog) [1]. For building block selection, the propyl variant offers a distinct point on the lipophilicity-steric bulk continuum, enabling SAR exploration of N1-alkyl effects without altering the C5-cyclopropyl pharmacophore.

Alkyl chain optimization Lipophilicity tuning Scaffold library design

Scaffold Provenance: 5-Cyclopropyl-1H-pyrazole Pharmacophore in Validated Kinase Inhibitors

The 5-cyclopropyl-1H-pyrazole core—the substructure shared by 5-cyclopropyl-1-propyl-1H-pyrazole—is a validated kinase inhibitor pharmacophore. PNU-292137, N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide, inhibits CDK2/cyclin A with an IC₅₀ of 37 nM and CDK2/cyclin E with an IC₅₀ of 92 nM, demonstrating in vivo antitumor activity (TGI >50%) in a mouse xenograft model [1]. The optimized lead PHA-533533 achieved CDK2/cyclin A Ki = 31 nM, improved solubility >10-fold over PNU-292137, reduced plasma protein binding from 99% to 74%, and showed TGI of 70% in the A2780 xenograft model [2]. Additionally, the patent family WO2020202001A1 discloses substituted 5-cyclopropyl-1H-pyrazol-3-yl-amine derivatives as selective CDK12/13 inhibitors with therapeutic utility in cancer and inflammatory diseases [3]. While the target compound itself is an unelaborated scaffold, it serves as the direct precursor to these bioactive 3-amino derivatives via selective functionalization at the C3 (or C4) position.

Kinase inhibition CDK2 CDK12/13 Pharmacophore validation

Computational Physicochemical Comparison: 5-Cyclopropyl-1-propyl-1H-pyrazole vs. Key Analogs – Summary Matrix

The table below consolidates computed physicochemical parameters for the target compound and three closest analogs, enabling direct side-by-side comparison for procurement decisions. All data are drawn from reproducible computed values in vendor and database sources [1]. The target compound uniquely combines: no H-bond donor, moderate lipophilicity (XLogP3 1.6), low tPSA (17.8 Ų), and a C5-cyclopropyl/N1-propyl substitution pattern distinct from all comparators.

Building block selection Physicochemical property comparison Procurement specification

Optimal Application Scenarios for 5-Cyclopropyl-1-propyl-1H-pyrazole Based on Quantitative Evidence


Medicinal Chemistry: Kinase Inhibitor Scaffold Elaboration via C3-Amination

5-Cyclopropyl-1-propyl-1H-pyrazole is the direct precursor for generating 3-amino-5-cyclopropyl-1-propyl-1H-pyrazole derivatives via nitration/reduction or direct amination sequences. This scaffold mirrors the validated CDK2/CDK12/13 inhibitor pharmacophore where 5-cyclopropyl-1H-pyrazol-3-yl-amines achieve nanomolar kinase inhibition [1]. The N1-propyl group eliminates the tautomeric NH, ensuring a single, defined regioisomer during C3 functionalization—unlike the NH parent, which exists in tautomeric equilibrium and can yield mixtures [2]. The XLogP3 of 1.6 provides a suitable starting point for lead-like molecules (MW < 500, LogP < 5) .

Building Block Procurement for CNS-Penetrant Compound Libraries

With an XLogP3 of 1.6, tPSA of 17.8 Ų, and zero H-bond donors, 5-cyclopropyl-1-propyl-1H-pyrazole satisfies key physicochemical criteria associated with CNS penetration (tPSA < 60–70 Ų; low HBD count) [1][2]. Compared to the NH parent (tPSA 28.7 Ų; HBD = 1), the N1-propyl derivative is the preferred building block for CNS-focused library synthesis where minimizing HBD count and tPSA is critical [1][2]. The 0.8 log unit lipophilicity advantage over the NH parent further supports passive diffusion across lipid bilayers .

Regioselective C4-Functionalization for Diversified Pyrazole Libraries

The C5-cyclopropyl/N1-propyl substitution pattern directs electrophilic substitution and directed metallation to the C4 position of the pyrazole ring [1]. This enables regioselective C4-formylation, halogenation, or carboxylation to generate 4-functionalized building blocks (e.g., 5-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde, CAS 1248463-84-4) [2]. In contrast, the 3-cyclopropyl-1-propyl-1H-pyrazole regioisomer would direct functionalization to C5, yielding a different product series. The distinct InChI Key (NNCRLDCJMHATEV-UHFFFAOYSA-N) enables unambiguous identity verification via analytical databases .

SAR Exploration of N1-Alkyl Chain Length in Lead Optimization

For medicinal chemistry programs that have identified a 5-cyclopropyl-1H-pyrazole hit and are optimizing N1-substitution, 5-cyclopropyl-1-propyl-1H-pyrazole (XLogP3 = 1.6) provides a distinct data point between the N-methyl analog (LogP = 1.30) and longer-chain or bulkier N1-substituents [1][2]. The 0.3 log unit lipophilicity increment over the N-methyl analog and the additional two rotatable bonds offer a measurable step in property space, allowing systematic SAR exploration without altering the C5-cyclopropyl pharmacophore. The compound is available from multiple vendors at ≥95% purity, supporting reproducible SAR studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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